REACTION_CXSMILES
|
Cl[CH2:2][CH:3]1[O:8][CH2:7][O:6][CH2:5][CH2:4]1.[CH:9]1([CH2:15][NH2:16])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.C(=O)([O-])[O-].[K+].[K+].[I-].[Na+]>CN(C)C=O>[CH2:7]1[O:6][CH2:5][CH2:4][CH:3]([CH2:2][NH:16][CH2:15][CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)[O:8]1 |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC1CCOCO1
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)CN
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
CUSTOM
|
Details
|
DMF is removed by evaporation under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The residue is extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The extract is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhdyrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent is removed by evaporation
|
Type
|
CUSTOM
|
Details
|
The residue is purified by a silica gel column chromatography (chloroform:methanol=20:1)
|
Type
|
DISTILLATION
|
Details
|
subjected to distillation by glass tube oven
|
Name
|
|
Type
|
product
|
Smiles
|
C1OC(CNCC2CCCCC2)CCO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |